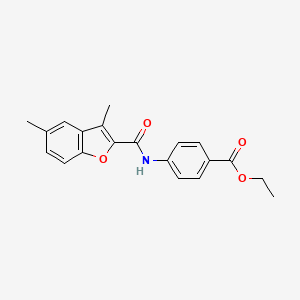

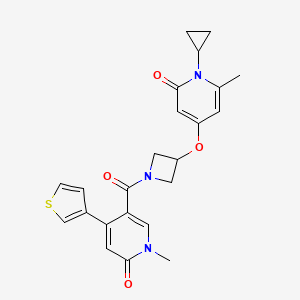

![molecular formula C14H11ClO2 B2842293 2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol CAS No. 1415559-87-3](/img/structure/B2842293.png)

2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol” is a chemical compound with the CAS Number: 1415559-87-3 . It has a molecular weight of 246.69 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClO2/c15-10-5-6-13-9(7-10)8-12(16)11-3-1-2-4-14(11)17-13/h1-7,12,16H,8H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Solid Support Synthesis

Research has shown efficient assembly of dibenz[b,f]oxazepin derivatives utilizing solid support synthesis methods. These compounds are synthesized with high purity and have potential applications in library synthesis and drug discovery due to their structural diversity and efficiency in synthesis (Ouyang et al., 1999).

Antiallergic Activity

Dibenz[b,e]oxepin derivatives have been synthesized and demonstrated significant antiallergic activity. This class of compounds shows potent inhibitory effects on allergic reactions, making them potential candidates for antiallergic drug development (Ohshima et al., 1992).

Heteroaromatic Annulation Studies

Annulation studies on dibenzoxepin derivatives have facilitated the synthesis of novel dibenzoxepino-fused heterocycles. These studies are crucial for the development of new organic compounds with potential applications in medicinal chemistry and materials science (Kumar et al., 2007).

Synthesis and Structural Characterization

The synthesis and structural characterization of dibenz[b,e]oxepinones highlight the methodological advancements in the cyclodehydration of benzoic acids. Such research contributes to the understanding of chemical structures and the development of new synthetic routes for complex organic molecules (Rudorf et al., 1999).

Asymmetric Alkynylation

Research on the asymmetric alkynylation of cyclic imines, including dibenzo[b,f][1,4]oxazepines, showcases the synthesis of optically active derivatives. This work is significant for the development of chiral molecules with applications in asymmetric synthesis and drug development (Ren et al., 2014).

Polyfluorinated Analogues

The study on polyfluorinated dibenz[b,f][1,4]oxazepines provides insights into the synthesis and properties of compounds with enhanced biological activities. Such research is pivotal for the design of molecules with potential therapeutic applications, especially in psychotropic medication (Gerasimova et al., 1989).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

特性

IUPAC Name |

3-chloro-5,6-dihydrobenzo[b][1]benzoxepin-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-10-5-6-13-9(7-10)8-12(16)11-3-1-2-4-14(11)17-13/h1-7,12,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBLKKDSKFFQDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

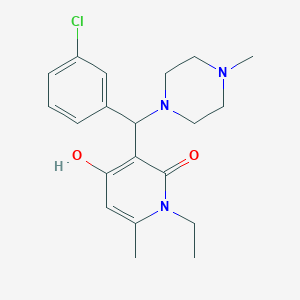

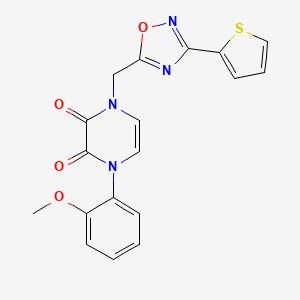

![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2842214.png)

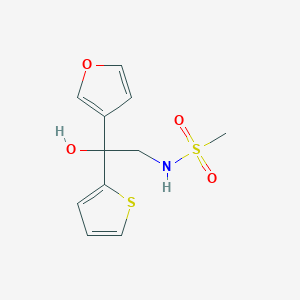

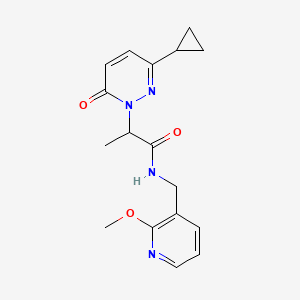

![2-{8-[METHYL(PROPYL)AMINO]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2842215.png)

![N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

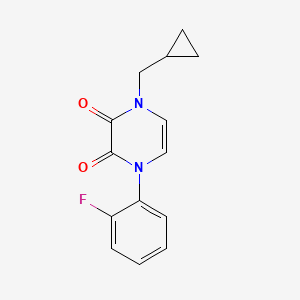

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2842218.png)

![[2-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B2842225.png)

![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)

![Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2842233.png)